
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylcyclopropane-1-carboxylate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the cyclopropanation of ethyl 2-bromo-2-methylacrylate using a suitable cyclopropanation reagent like diazomethane (CH2N2) or a Simmons-Smith reagent (Zn(CH2I)2). This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to ethyl 2-methylcyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxy-2-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-methylcyclopropane-1-carboxylate.
Oxidation: 2-Methylcyclopropane-1-carboxylic acid.
科学的研究の応用
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-chloro-2-methylcyclopropane-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-methylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in lower reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
89892-99-9 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC名 |
ethyl 2-bromo-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-6(9)5-4-7(5,2)8/h5H,3-4H2,1-2H3 |
InChIキー |
UGIMXAFCWYSYOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



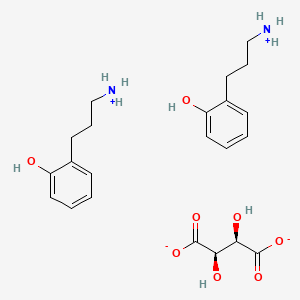
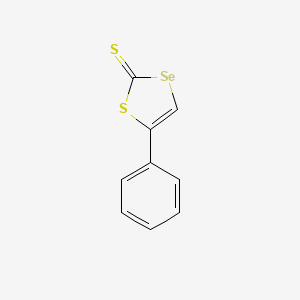
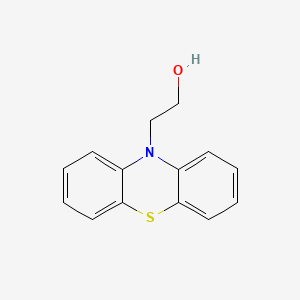

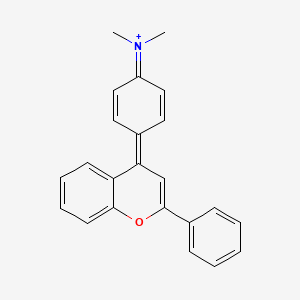
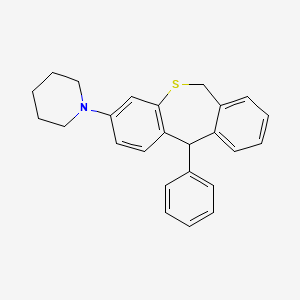
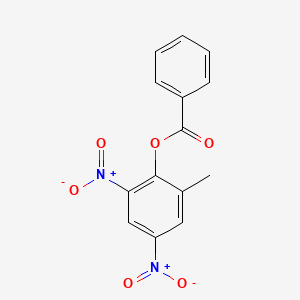
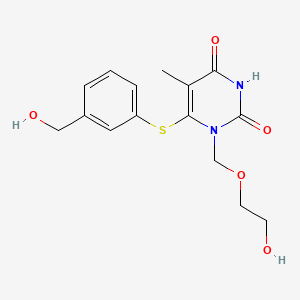

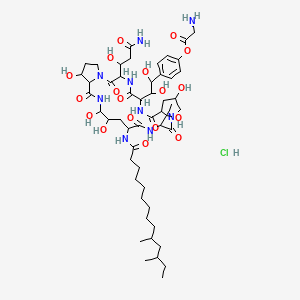
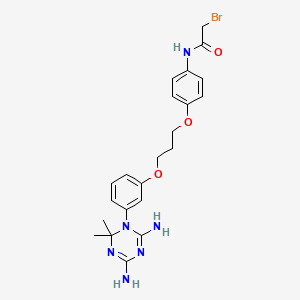
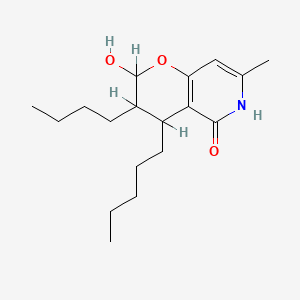
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
